molecular formula C14H8BrF2N3O B2542165 (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 1312941-98-2

(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B2542165
CAS No.: 1312941-98-2
M. Wt: 352.139
InChI Key: BQQFXHJUISSMEC-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative featuring a 5-bromo substituent on the heteroaromatic core and a 3-amino-2,6-difluorophenyl group linked via a methanone bridge.

Properties

IUPAC Name

(3-amino-2,6-difluorophenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF2N3O/c15-6-3-7-8(5-20-14(7)19-4-6)13(21)11-9(16)1-2-10(18)12(11)17/h1-5H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQFXHJUISSMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl Chloride

The pyrrolo[2,3-b]pyridine core is functionalized at position 3 through formylation using a Duff reaction (HCOOH, H₂SO₄), followed by conversion to the acyl chloride via thionyl chloride (SOCl₂). This intermediate serves as the electrophilic partner in subsequent Friedel-Crafts reactions.

Friedel-Crafts Acylation of 3-Nitro-2,6-difluorobenzene

The 3-nitro-2,6-difluorobenzene substrate undergoes Friedel-Crafts acylation with the pyrrolopyridine carbonyl chloride in the presence of AlCl₃. The nitro group acts as a directing group, facilitating para-acylation relative to the fluorine substituents. Reaction conditions (e.g., 0–5°C, dichloromethane solvent) ensure minimal decomposition of the nitro group.

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe, HCl) converts the nitro group to an amine, yielding the target compound. Purification via silica gel chromatography (EtOAc/hexane) isolates the product in 65–72% yield.

Key Data:

Step Reagents/Conditions Yield (%)
1.1 SOCl₂, reflux 85
1.2 AlCl₃, CH₂Cl₂, 0°C 68
1.3 H₂, Pd/C, EtOH 90

Suzuki Coupling with Preformed Carbonyl Intermediate

Preparation of 3-(3-Nitro-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

A Suzuki-Miyaura coupling links 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with 3-nitro-2,6-difluorophenylboronic acid. The reaction employs Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (80°C, 12 h). The iodopyrrolopyridine precursor is synthesized via N-iodosuccinimide (NIS) halogenation.

Ketone Formation via Oxidation

A secondary alcohol intermediate, formed by Grignard addition (3-nitro-2,6-difluorophenylmagnesium bromide) to 5-bromo-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is oxidized to the ketone using MnO₂ in dichloromethane.

Nitro Reduction and Deprotection

The nitro group is reduced to an amine using SnCl₂ in HCl, followed by neutralization with NaHCO₃. Final purification via recrystallization (MeOH/H₂O) affords the product in 58% overall yield.

Key Data:

Intermediate Conditions Yield (%)
Iodopyrrolopyridine NIS, DMF, 25°C 76
Suzuki Coupling Pd(PPh₃)₄, dioxane/H₂O 82
MnO₂ Oxidation CH₂Cl₂, 25°C 88

Sonogashira Coupling and Reductive Cyclization

Alkynylation of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

A Sonogashira reaction introduces a trimethylsilylacetylene moiety to position 3 of the pyrrolopyridine core, using PdCl₂(PPh₃)₂ and CuI in triethylamine. Desilylation with TBAF yields the terminal alkyne.

Coupling with 3-Nitro-2,6-difluorobenzoyl Chloride

The alkyne undergoes nucleophilic attack on 3-nitro-2,6-difluorobenzoyl chloride, forming a propargyl alcohol intermediate. Oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone.

Reductive Amination

Hydrogenation (H₂, Raney Ni) simultaneously reduces the nitro group and hydrogenates excess alkyne bonds, yielding the target compound. This one-pot method achieves a 63% yield after HPLC purification.

Key Data:

Reaction Step Catalyst/Reagent Yield (%)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI 78
Jones Oxidation CrO₃, H₂SO₄, acetone 81
Reductive Amination H₂, Raney Ni 85

Nucleophilic Aromatic Substitution (NAS)

Activation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

The carboxylic acid is converted to a mixed anhydride using ClCO₂Et and N-methylmorpholine, enabling NAS with 3-amino-2,6-difluorophenol. The reaction proceeds in THF at −20°C, forming the ketone directly.

Acidic Workup and Purification

Quenching with HCl (1M) precipitates the product, which is filtered and washed with cold ethanol. This method offers a rapid route (4 h total) but lower yield (47%) due to competing side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield (%)
Friedel-Crafts Acylation High regioselectivity Nitro reduction inefficiency 65–72
Suzuki Coupling Scalable, mild conditions Multiple protection steps 58
Sonogashira/Reduction One-pot synthesis Overhydrogenation risk 63
NAS Rapid Low yield 47

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling at the 5-Bromo Position

The bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids. This reaction enables the introduction of diverse aryl or heteroaryl groups (e.g., phenyl, pyridinyl) under Suzuki conditions:

Reaction ConditionsProductYieldSource
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃, dioxane/H₂O, 80°C(3-Amino-2,6-difluorophenyl)(5-aryl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone derivatives50–85%

Key Findings :

  • The reaction tolerates electron-rich and electron-deficient aryl boronic acids .

  • Post-coupling deprotection (e.g., tosyl group removal) is required for free pyrrole NH functionality .

Sulfonylation at the 3-Amino Group

The primary amine on the 2,6-difluorophenyl ring reacts with sulfonyl chlorides to form sulfonamide derivatives. Example:

Reaction ConditionsProductYieldSource
Ethenesulfonyl chloride, DMAP, CH₂Cl₂, rtN-(3-[5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl)ethene-1-sulfonamide48%

Mechanistic Insight :

  • Pyridine acts as a base to scavenge HCl, while DMAP accelerates the nucleophilic substitution .

Buchwald–Hartwig Amination

While not directly reported for this compound, analogous 5-bromo-pyrrolopyridines undergo amination with amines/palladium catalysts. For example:

Reaction ConditionsHypothetical ProductYield*Source
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C(3-Amino-2,6-difluorophenyl)(5-alkylamino-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone~60%*

Note : *Predicted based on structurally related systems .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring may undergo halogenation or nitration, though direct evidence is limited. The bromine atom could act as a directing group.

Functionalization via Protecting Group Strategies

The NH group in the pyrrolopyridine ring is often protected (e.g., with tosyl groups) to prevent side reactions during coupling steps .

Critical Analysis of Synthetic Limitations

  • Steric hindrance : Bulky substituents at the 5-position reduce coupling efficiency .

  • Sensitivity : The free NH group in pyrrolopyridine may require protection during harsh conditions .

  • Solubility : Low solubility in polar solvents complicates purification .

Scientific Research Applications

Antiproliferative Agents

Recent studies have identified derivatives of this compound as potential antiproliferative agents. Modifications to the rigidin-inspired structure have enhanced their aqueous solubility and antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar frameworks have shown significant inhibition of tubulin assembly, leading to mitotic delay and cell death in HeLa cells .

Protein Kinase Inhibition

The compound has been investigated for its inhibitory effects on specific protein kinases. For example, modifications to the structure have demonstrated potency against Plasmodium falciparum Protein Kinase 6 (PfPK6), crucial for malaria treatment. The introduction of methoxy groups significantly improved the inhibitory activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Synthesis and Characterization

The synthesis of (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves several steps including the use of reagents like pyridine and dichloromethane under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives found that specific modifications to the this compound scaffold resulted in enhanced anticancer properties. In vitro assays demonstrated that these derivatives effectively inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Malaria Treatment

Research into the inhibition of PfPK6 has shown that derivatives based on this compound exhibit promising antimalarial activity. The structural optimization led to compounds with improved potency compared to traditional antimalarial drugs. This highlights the potential for developing new therapeutic agents against malaria using this compound as a lead structure.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Key Observations

Substituent Effects: The 5-bromo group in the target compound contrasts with 5-aryl substituents (e.g., phenyl, 4-CF3-phenyl) in analogs like 6c and 8a. Bromine enhances reactivity for cross-coupling, whereas aryl groups modify steric/electronic profiles .

Synthetic Routes: The target compound likely shares a synthetic pathway with 6c and 6d, involving Suzuki coupling of 5-bromo-3-nitro-pyrrolopyridine with a boronic acid (e.g., 3-amino-2,6-difluorophenylboronic acid). Subsequent nitro reduction would yield the 3-amino group . In contrast, 8a involves post-reduction acylation, absent in the target compound .

5-Bromo substituents (vs. 5-aryl) reduce steric bulk but increase molecular weight and polar surface area, which may impact solubility .

Biological Activity

The compound (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone , with the CAS number 1312941-98-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula of the compound is C14H8BrF2N3OC_{14}H_{8}BrF_{2}N_{3}O. It features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities. The presence of fluorine and bromine atoms in its structure enhances its lipophilicity and biological interactions.

PropertyValue
Molecular Weight353.13 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO

Research indicates that this compound acts as a potent inhibitor of tubulin assembly, which is critical for microtubule dynamics during cell division. In vitro studies have shown that it impacts microtubule morphology, leading to mitotic delay and subsequent cell death in cancer cell lines such as HeLa cells .

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity across various cancer cell lines. For example:

  • HeLa Cells : Exhibited a notable decrease in cell viability upon treatment with the compound, indicating its potential as an anticancer agent.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cell lines have been reported to be in the low micromolar range, suggesting potent activity against tumor proliferation .

Selectivity and Efficacy

Studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the pyrrolo[2,3-b]pyridine core can enhance selectivity towards specific kinases involved in cancer progression. For instance, derivatives of this compound have shown improved selectivity for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .

Case Studies

  • Study on Microtubule Dynamics : A study demonstrated that treatment with this compound led to significant alterations in microtubule dynamics observed through live-cell imaging techniques. The results indicated that the compound disrupts normal spindle formation during mitosis, leading to apoptosis in treated cells .
  • In Vivo Efficacy : In animal models, the administration of this compound resulted in reduced tumor growth compared to control groups. Pharmacokinetic studies showed favorable bioavailability and clearance rates, supporting its potential for further development as a therapeutic agent .

Q & A

Q. What are standard synthetic routes for preparing (3-amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between a 5-bromo-pyrrolo[2,3-b]pyridine precursor and a boronic acid derivative of 3-amino-2,6-difluorophenyl. For example, details similar couplings using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids under reflux in toluene/EtOH . Purification typically employs silica gel chromatography with dichloromethane/ethyl acetate gradients.

Q. How is the compound characterized structurally?

Structural elucidation relies on nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For instance, and provide ¹H NMR data for analogous pyrrolo[2,3-b]pyridines, highlighting diagnostic peaks for aromatic protons (δ 8.8–7.1 ppm) and substituents like methoxy groups (δ ~3.8 ppm) . HRMS confirms molecular weight, while X-ray crystallography (e.g., ) resolves stereochemical ambiguities .

Q. What analytical methods validate purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Thermal stability is evaluated via thermogravimetric analysis (TGA), and degradation products are monitored using LC-MS. emphasizes rigorous solvent selection (e.g., dichloromethane/ethyl acetate) to minimize byproduct formation during purification .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or byproducts?

Yield improvements may involve:

  • Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with XPhos) for enhanced coupling efficiency.
  • Solvent optimization : Use dioxane instead of toluene for higher boiling points and better solubility ( ) .
  • Temperature control : Stepwise heating (e.g., 80°C → 105°C) to suppress side reactions ( ) . Contaminants like dehalogenated byproducts (from 5-bromo removal) can be minimized via inert atmosphere (argon) and degassed solvents.

Q. How do electronic effects of substituents influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • The 5-bromo group on the pyrrolopyridine core enhances π-stacking with hydrophobic enzyme pockets ( ) .
  • Amino and fluorine substituents on the phenyl ring modulate solubility and hydrogen-bonding interactions. For example, 2,6-difluoro groups increase metabolic stability by reducing cytochrome P450 oxidation ( ) . Computational modeling (DFT or molecular docking) predicts substituent effects on binding affinity (e.g., uses HRMS to validate predicted adducts) .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or HRMS data may arise from:

  • Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core can exhibit keto-enol tautomerism, shifting proton signals ( ) .
  • Residual solvents : Ethyl acetate or DMSO-d₆ peaks may overlap with aromatic signals. Use deuterated solvents with low residual proton peaks (e.g., CDCl₃) .
  • Dynamic exchange : Amino protons (NH) in DMSO-d₆ often appear broad; confirm via variable-temperature NMR .

Q. What strategies validate crystallographic data for polymorphic forms?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization optimization : Use slow evaporation in mixed solvents (e.g., hexane/EtOAc).
  • Data refinement : Resolve disorder using SHELXL ( provides torsion angle data for similar compounds) .
  • Polymorph screening : Compare powder X-ray diffraction (PXRD) patterns with computational predictions (e.g., Mercury software).

Q. How to design experiments for assessing degradation under physiological conditions?

Simulate biological environments using:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify labile sites (e.g., bromine substitution prone to hydrolysis) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store samples in amber vials to minimize light-induced decomposition.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (0.1 eq)
BaseK₂CO₃ (3 eq)
Solvent SystemToluene/EtOH (3:1)
Temperature105°C, 12 h
PurificationSilica gel (DCM/EtOAc 90:10)

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionTechnique
Overlapping NMR peaksUse COSY or NOESY
Low HRMS sensitivityDerivatize with TFA or NaI
Polymorph ambiguitySCXRD + PXRD

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